molecular formula C16H13N3O3S B5598944 4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide

4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide

Cat. No.: B5598944
M. Wt: 327.4 g/mol
InChI Key: VJXKACWSOXCSDW-UHFFFAOYSA-N
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Description

4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a benzamide moiety

Preparation Methods

The synthesis of 4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzoxazole ring, which can be achieved by reacting 2-aminophenol with aldehydes or ketones under acidic conditions . The resulting benzoxazole derivative is then subjected to further reactions to introduce the sulfanyl and acetyl groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a probe for studying biological processes due to its unique structural features.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl and acetyl groups may also play a role in its biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-{[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]amino}benzamide include other benzoxazole derivatives. These compounds share the benzoxazole ring but differ in the substituents attached to it. For example:

Properties

IUPAC Name

4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c17-15(21)10-5-7-11(8-6-10)18-14(20)9-23-16-19-12-3-1-2-4-13(12)22-16/h1-8H,9H2,(H2,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKACWSOXCSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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